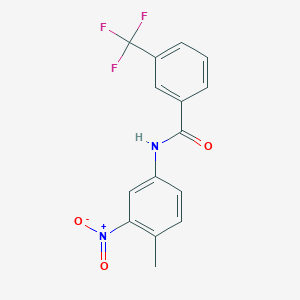
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide
Descripción general
Descripción
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H11F3N2O3 and its molecular weight is 324.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse applications, particularly in drug development and agrochemicals. The inclusion of trifluoromethyl and nitro groups in its structure is believed to enhance its biological properties, making it a subject of interest for various therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H11F3N2O3
- Molecular Weight : 324.255 g/mol
- CAS Number : 883028-23-7
The biological activity of this compound can be attributed to the following mechanisms:
- Lipophilicity Enhancement : The trifluoromethyl group significantly increases the lipophilicity of the compound, facilitating better membrane permeability.
- Redox Activity : The nitro group may participate in redox reactions, influencing various biochemical pathways.
- Target Interaction : The compound potentially interacts with specific molecular targets involved in disease pathways, such as cancer and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies have shown that derivatives of similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated the ability to inhibit pro-inflammatory cytokines.
Data Table: Biological Activities
Case Studies
-
Antitumor Activity Evaluation :
A study assessed the anticancer effects of various benzamide derivatives, including those with trifluoromethyl and nitro substituents. The results indicated significant inhibition of cancer cell growth in vitro, particularly against HeLa cells, suggesting that the compound may serve as a lead structure for further development in cancer therapy. -
Inflammation Model Studies :
Another study explored the anti-inflammatory potential of related compounds. It was found that certain derivatives could significantly reduce the release of TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential therapeutic applications in treating inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-5-6-12(8-13(9)20(22)23)19-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-8H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNSIAUXRLDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













